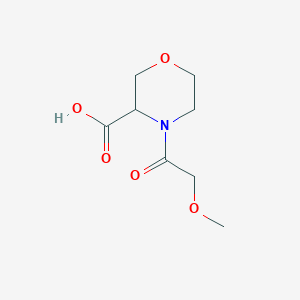

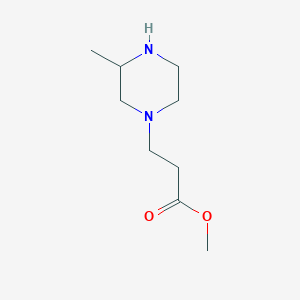

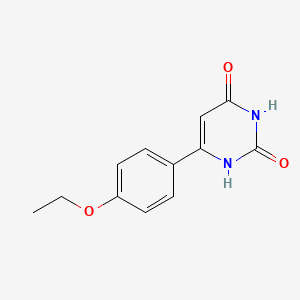

![molecular formula C7H11NO B1425795 2-[1-(Methoxymethyl)cyclopropyl]acetonitrile CAS No. 1188283-95-5](/img/structure/B1425795.png)

2-[1-(Methoxymethyl)cyclopropyl]acetonitrile

Übersicht

Beschreibung

“2-[1-(Methoxymethyl)cyclopropyl]acetonitrile” is a chemical compound that belongs to the family of cyclopropyl derivatives . It has a CAS Number of 1188283-95-5 .

Molecular Structure Analysis

The molecular formula of this compound is C7H11NO . The InChI code is 1S/C7H11NO/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 . The molecular weight is 125.17 .Physical And Chemical Properties Analysis

This compound appears as a liquid . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Solvolysis Reactions and Nucleophilic Additions

The study by Jia et al. (2002) on the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures highlights the nucleophilic addition of water to tertiary allylic carbocations. This research provides insights into the reactivity and product distribution in such reactions, demonstrating the influence of solvent composition and molecular structure on solvolysis outcomes. This study is foundational for understanding reaction mechanisms involving similar structures to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" (Jia, Ottosson, Zeng, & Thibblin, 2002).

Photochemistry of α-Oxo Oximes

Buys et al. (2010) investigated the photochemical behavior of cyclic α-oxo oxime methyl ethers and their acyclic analogues, focusing on the impact of ring size on product formation under UV irradiation. This research is critical for understanding how similar compounds to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" behave under light exposure, which has implications for photostability and the design of light-sensitive materials (Buys, Cerfontain, Geenevasen, & Stunnenberg, 2010).

Enantioseparation Techniques

Research by Hroboňová et al. (2004) on the separation of enantiomers of phenylcarbamic acid derivatives using HPLC methods touches on the importance of chirality in compounds with structural similarities to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile". This study provides a methodological foundation for the enantioselective analysis and separation of compounds, which is crucial for the synthesis and study of enantiomerically pure substances (Hroboňová, Lehotay, & Čižmárik, 2004).

Radical Reactions and Photoisomerization

Mizuno et al. (2001) described the cis-trans photoisomerization of vinylidenecyclopropanes via an electron-transfer chain process. This study is relevant for understanding the reactivity of "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" derivatives under photochemical conditions, providing insights into potential pathways for structural rearrangement and isomerization triggered by light (Mizuno, Nire, Sugita, & Maeda, 2001).

Bioactive Metabolites from Endophytic Fungi

Chapla et al. (2014) isolated bioactive secondary metabolites from the endophytic fungus Phomopsis sp., demonstrating the potential of natural products research in finding novel compounds with bioactive properties. This research suggests avenues for discovering new substances with structural features similar to "2-[1-(Methoxymethyl)cyclopropyl]acetonitrile" from natural sources, which could have applications in medicine and agriculture (Chapla, Zeraik, Ximenes, Zanardi, Lopes, Cavalheiro, Silva, Young, da Fonseca, Bolzani, & Araújo, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

2-[1-(methoxymethyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPKRDMUEIMKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Methoxymethyl)cyclopropyl]acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

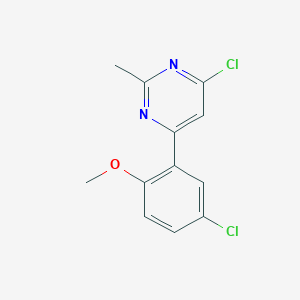

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

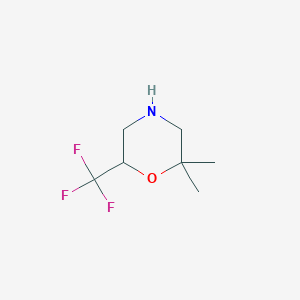

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

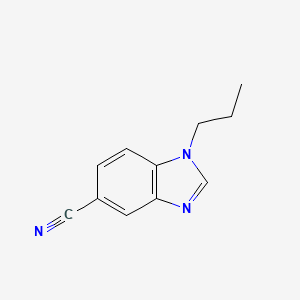

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)